2-chloro-N-methylethanamine hydrochloride
Overview
Description
2-Chloro-N-methylethanamine hydrochloride is a chemical compound with the molecular formula C3H9Cl2N. It is commonly used in the preparation of amino derivatives of B-homoandrostanes and B-heteroandrostanes, which are utilized in the treatment of cardiovascular disorders .
Mechanism of Action
Target of Action
It is known to be used in the preparation of various derivatives that can interact with different targets .
Mode of Action
It is an intermediate and starting reagent for organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
The compound is used in the preparation of pyrimidine derivatives and related heterocycles as CDK inhibitors for the treatment of diseases . It is also used in the preparation of amino derivatives of B-homoandrostanes and B-heteroandrostanes for the treatment of cardiovascular disorders . These suggest that it may be involved in the regulation of cell cycle and cardiovascular functions.
Result of Action
Its derivatives are known to have therapeutic effects in the treatment of diseases .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Preparation Methods
The synthesis of 2-chloro-N-methylethanamine hydrochloride typically involves the reaction of 2-chloroethanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and precise temperature control to optimize yield and purity .
Chemical Reactions Analysis
2-Chloro-N-methylethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing agents.
Scientific Research Applications
2-Chloro-N-methylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
2-Chloro-N-methylethanamine hydrochloride can be compared with other similar compounds such as:
Mechlorethamine hydrochloride:
2-Chloroethylamine hydrochloride: Another related compound used in various chemical syntheses.
These compounds share similar chemical structures and reactivity but differ in their specific applications and effects.
Properties
IUPAC Name |
2-chloro-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSHJLJPYBUBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884087 | |
Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-90-4 | |
Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4535-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl(methyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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